molecular formula C11H15Cl2N3 B1451014 N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride CAS No. 1185294-98-7

N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride

Cat. No.: B1451014
CAS No.: 1185294-98-7
M. Wt: 260.16 g/mol
InChI Key: DVJGGSGXCRFOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride” is a chemical compound with the empirical formula C11H14ClN3 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3.2ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-8,12H,9H2,1H3;2*1H . This indicates the presence of a methyl group (CH3), a pyrazolyl group, and a phenyl group in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 260.17 . The compound’s InChI key is DVJGGSGXCRFOIM-UHFFFAOYSA-N .

Scientific Research Applications

N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride is a chemical compound with potential relevance in various scientific research fields. This document summarizes key findings from scientific research that sheds light on its applications beyond the scope of drug use, dosage, and side effects, focusing instead on its broader scientific implications.

Chemical Inhibitors and Cytochrome P450

One significant application of related chemical compounds is in the inhibition of cytochrome P450 isoforms in human liver microsomes, crucial for predicting drug-drug interactions. Potent and selective chemical inhibitors, including compounds with structures similar to N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine, play a vital role in deciphering the involvement of specific CYP isoforms in drug metabolism. This helps in understanding how various drugs might interact within the human body (Khojasteh et al., 2011).

Heterocyclic Compounds Synthesis

Research into the chemistry of related compounds, like pyrazolines, underscores their value as building blocks for synthesizing heterocyclic compounds. These substances are instrumental in developing new materials with potential applications in medicinal chemistry, demonstrating a broad range of biological activities. The unique reactivity of such compounds facilitates mild reaction conditions, paving the way for innovative transformations and applications in drug development and other fields (Gomaa & Ali, 2020).

Medicinal Chemistry and Pyrazoles

In medicinal chemistry, methyl-substituted pyrazoles, closely related in structure to this compound, have been identified as potent scaffolds exhibiting a wide spectrum of biological activities. This highlights the compound's potential as a foundation for developing new therapeutic agents, showcasing the versatility and significance of pyrazoles in drug discovery (Sharma et al., 2021).

Safety and Hazards

The compound is classified as an irritant . It’s important to handle it with appropriate safety measures.

Properties

IUPAC Name

N-methyl-1-(3-pyrazol-1-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-12-9-10-4-2-5-11(8-10)14-7-3-6-13-14;;/h2-8,12H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJGGSGXCRFOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N2C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.